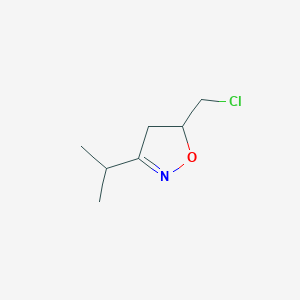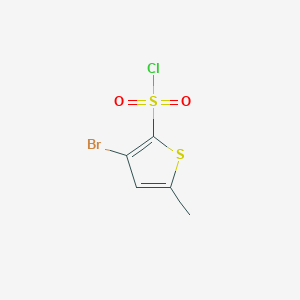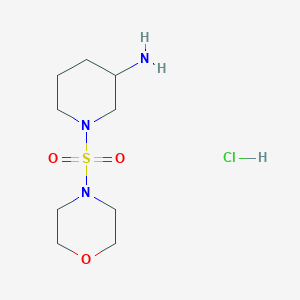
5-アミノ-2-ブロモ-4-メトキシ安息香酸
概要
説明
5-Amino-2-bromo-4-methoxybenzoic acid is a compound with the molecular weight of 246.06 . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-Amino-2-bromo-4-methoxybenzoic acid is1S/C8H8BrNO3/c1-13-7-3-6 (10)4 (8 (11)12)2-5 (7)9/h2-3H,10H2,1H3, (H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Amino-2-bromo-4-methoxybenzoic acid is a solid substance stored at room temperature . Its molecular weight is 246.06 .科学的研究の応用
医薬品化学
医薬品化学において、5-アミノ-2-ブロモ-4-メトキシ安息香酸は、複雑な分子の合成のためのビルディングブロックとして使用されます。これは、神経疾患や癌の潜在的な治療法を含む、さまざまな薬理学的に活性な化合物の作成における前駆体として役立ちます。 化合物に存在する臭素原子は、医薬品化合物で炭素-炭素結合を構築するための一般的な方法である、後続のクロスカップリング反応に特に役立ちます .
農業
農業部門では、この化合物は除草剤や殺虫剤の合成に利用されています。 その化学構造により、不要な植物の成長を阻害したり、作物に害を与えることなく特定の害虫を標的にしたりできる誘導体の作成が可能になります .
材料科学
材料科学では、5-アミノ-2-ブロモ-4-メトキシ安息香酸は、材料の表面特性を改変するために使用されます。 これは、ポリマーに組み込まれて、その熱安定性、機械的強度を強化したり、さらなる反応によって新規材料を作成できる特定の官能基を導入したりすることができます .
環境科学
環境科学は、化学センサーや吸収剤の開発におけるこの化合物の使用から恩恵を受けています。 これらは、汚染物質を検出および捕捉するように設計されており、環境モニタリングと浄化の取り組みに貢献しています .
生化学
生化学者は、5-アミノ-2-ブロモ-4-メトキシ安息香酸をタンパク質修飾研究で使用しています。この化合物は、タンパク質にラベルを付けたり、架橋したりするために使用でき、タンパク質の構造と機能の理解に役立ちます。 さらに、生体経路を模倣または阻害できる小分子の合成に関与する可能性があります .
分析化学
分析化学では、この化合物はさまざまな分析技術における標準または試薬として使用されます。 その明確に定義された構造と反応性は、機器の校正や、新しい分析方法の開発における反応物として使用するために適しています .
有機合成
有機合成では、5-アミノ-2-ブロモ-4-メトキシ安息香酸は、複雑な有機骨格の構築に使用されます。 その反応性により、さまざまな官能基を導入することができ、天然物アナログや新規ポリマーを含む、さまざまな有機分子の構築のための汎用性の高い試薬となります .
薬理学
薬理学では、この化合物は創薬と開発において重要な役割を果たします。これは、特に体内の特定の受容体または酵素を標的にする、潜在的な薬物候補の合成に使用されます。 その改変により、有効性が向上し、副作用が減少した新しい治療薬を発見することができます .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used in the synthesis of benzylisothioureas as potent divalent metal transporter 1 (dmt1) inhibitors .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that similar compounds can inhibit dmt1, which plays a crucial role in iron homeostasis .
Result of Action
Similar compounds have been shown to inhibit dmt1, which could potentially affect iron homeostasis .
生化学分析
Biochemical Properties
5-Amino-2-bromo-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity .
Cellular Effects
The effects of 5-Amino-2-bromo-4-methoxybenzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, 5-Amino-2-bromo-4-methoxybenzoic acid can impact metabolic pathways by altering the levels of key metabolites, thereby influencing cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, 5-Amino-2-bromo-4-methoxybenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, 5-Amino-2-bromo-4-methoxybenzoic acid may influence enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding to the active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2-bromo-4-methoxybenzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-2-bromo-4-methoxybenzoic acid can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in adaptive changes in cells, such as alterations in gene expression or metabolic pathways, which can affect cellular function .
Dosage Effects in Animal Models
The effects of 5-Amino-2-bromo-4-methoxybenzoic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 5-Amino-2-bromo-4-methoxybenzoic acid can result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
5-Amino-2-bromo-4-methoxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 5-Amino-2-bromo-4-methoxybenzoic acid within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, 5-Amino-2-bromo-4-methoxybenzoic acid may localize to specific compartments or organelles, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of 5-Amino-2-bromo-4-methoxybenzoic acid is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
特性
IUPAC Name |
5-amino-2-bromo-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSAJYIIGFPFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)



![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)







![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)
